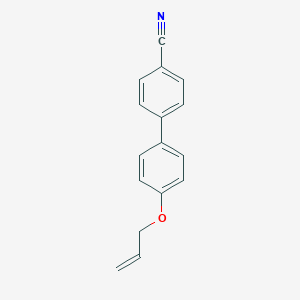
Methyl-1,2,3,4-Tetrahydrochinolin-3-carboxylat
Übersicht
Beschreibung
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound that is part of the tetrahydroquinoline family, which are heterocyclic compounds containing a quinoline core with additional saturation in the ring system. These compounds are of interest due to their presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of derivatives of tetrahydroquinoline can be achieved through various methods. One approach involves the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to produce 1,2-dihydroquinoline-3-carboxylic acid derivatives at room temperature, with the reaction proceeding efficiently in alcoholic solvents, particularly tert-butyl alcohol . Another method includes the direct C-1 arylation of N-methyl-1,2,3,4-tetrahydroisoquinolines via coupling of α-amino carbanions derived from Lewis acid complexed tetrahydroisoquinolines and in situ generated arynes, providing a synthetic route to cryptostyline alkaloids . Additionally, a diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed through a tandem reduction-reductive amination reaction from methyl (2-nitrophenyl)acetate .
Molecular Structure Analysis
The molecular structure of methyl tetrahydroquinoline derivatives has been elucidated using various analytical techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis .
Chemical Reactions Analysis
Methyl tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cleavage of functionalized dihydrooxazoles, with the starting dihydrooxazole prepared on a large scale using a solvent-free process assisted by focused microwave technology . Another study describes the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its UV/Vis and IR spectra . The crystal structure of this compound is stabilized through intermolecular hydrogen bonds, which can impact its solubility and stability .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt
“Methyl-1,2,3,4-Tetrahydrochinolin-3-carboxylat” kann aufgrund seiner strukturellen Merkmale als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika dienen. Verbindungen mit dem Tetrahydrochinolingerüst werden in der medizinischen Chemie häufig aufgrund ihrer biologischen Aktivität eingesetzt .
Katalyse in der organischen Synthese
Die Verbindung könnte in katalytischen Prozessen wie der Friedel-Crafts-Reaktion verwendet werden. Tetrahydrochinoline haben sich als effektive Liganden in Iridium-katalysierten Reaktionen erwiesen .
Regulierung der Neurotransmitterfunktion
Derivate von Tetrahydrochinolin wurden auf ihre Rolle bei der Steuerung der Neurotransmitterfunktion und der Verhinderung von Neurotoxizität im Zusammenhang mit der Monoaminoxidase (MAO)-Aktivität im Gehirn untersucht .
Antibakterielle Eigenschaften
Einige Tetrahydrochinolinderivate haben antibakterielle Eigenschaften gegen verschiedene pathogene Bakterienstämme gezeigt. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Mittel hin .
Mehrkomponentenreaktionen
Die Verbindung könnte an Mehrkomponentenreaktionen zur Funktionalisierung beteiligt sein, was eine übliche Methode in der organischen Synthese ist, um komplexe Moleküle aus einfacheren zu erzeugen .
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate” may cause respiratory irritation. It is harmful if swallowed and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is a derivative of tetrahydroquinoline, a structure found in many bioactive molecules
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate’s action are not well-documented. Given the structural similarity to other tetrahydroquinoline derivatives, it may exhibit a range of bioactivities. Specific effects at the molecular and cellular level need to be investigated further .
Eigenschaften
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIDTMLOPPTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238523 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177202-62-9 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



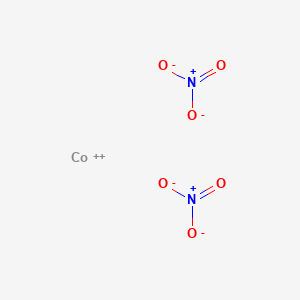






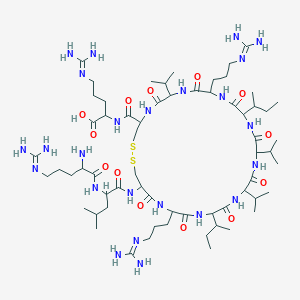
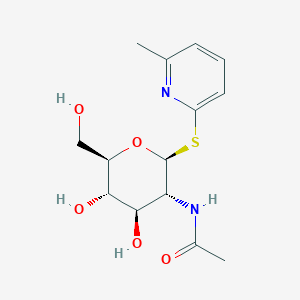

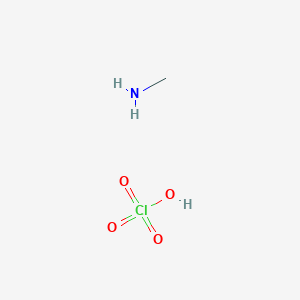
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
